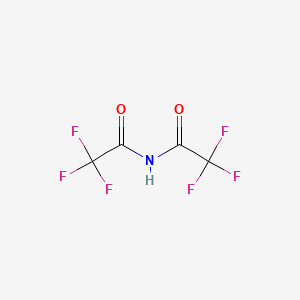

双三氟乙酰胺

描述

Bistrifluoroacetamide, as a chemical entity, is not directly discussed in the provided papers. However, the papers do discuss various compounds and reagents related to trifluoroacetamide groups and their applications in synthesis and catalysis. For instance, N-Methyl-bis(trifluoroacetamide) and bis(trifluoroacetamide) are mentioned as reagents for trifluoroacetylation of amine, hydroxyl, and thiol groups under mild, non-acidic conditions . These compounds are useful in the synthesis of neutral trifluoroacetamides, which are volatile and can be detected as sharp peaks in gas chromatography .

Synthesis Analysis

The synthesis of related trifluoroacetamide compounds involves the use of trifluoroacetic acid derivatives. For example, vicinal bis(trifluoroacetimidoyl chloride)s are synthesized from o-phenylenediamines in the presence of trifluoroacetic acid (TFA), triethylamine, triphenylphosphine, and tetrachloromethane . Another synthesis method includes the preparation of [bis(trifluoroacetoxy)iodo]perfluoroalkanes and [bis(trifluoroacetoxy)iodo]arenes by oxidation of organic iodides using oxone and trifluoroacetic acid .

Molecular Structure Analysis

The molecular structures of compounds containing trifluoroacetamide groups are diverse. For instance, the crystal structure of bismuth(III) trifluoroacetate-trifluoroacetic acid adduct reveals a highly asymmetric coordination polyhedron around the bismuth atom . Similarly, the crystal structure of bis(trifluoroacetato)-(N-methyl-meso-tetraphenylporphyrinato)thallium(III) shows a unique 4:3 piano stool seven-coordinate geometry .

Chemical Reactions Analysis

Trifluoroacetamide-related compounds participate in various chemical reactions. The [2 + 2 + 2] cycloaddition reactions are used for the synthesis of trifluoromethylated benzo-fused eight-membered rings using vicinal bis(trifluoroacetimidoyl chloride)s . Additionally, the intermolecular trifluoroacetate exchange process is examined through NMR temperature-dependent measurements, indicating dynamic behavior in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of trifluoroacetamide derivatives are influenced by their molecular structure. For example, N-Methyl-bis(trifluoroacetamide) is a liquid at room temperature, which is advantageous for its application in trace analysis . The thermal stability and solubility in polar organic solvents of bis(pentamethylcyclopentadienyl) zirconium perfluorooctanesulfonate, a related Lewis acid, are also noted . The gas-phase acidity of bis((trifluoromethyl)sulfonyl)amine and the electron delocalization in its anion are discussed, shedding light on the chemical behavior of these compounds .

科研应用

三氟乙酰化试剂

双三氟乙酰胺,特别是N-甲基-双(三氟乙酰胺)和双(三氟乙酰胺),作为三氟乙酰化的有效试剂。这个过程对于在温和、非酸性条件下修饰胺基、羟基和硫醇基团很有用。由此产生的三氟乙酰胺是挥发性的,使其可以在气相色谱中用于痕量分析,无需蒸发过量试剂和副产物,这对于非常挥发性物质尤为有益(Donike, 1973)。

生物研究中的钙测量

在生物研究中,双三氟乙酰胺衍生物,如对称取代的1,2-双(邻氨基苯氧基)乙烷-N,N,N',N'-四乙酸二氟衍生物(nFBAPTA),对于测量细胞内钙离子水平非常重要。这些衍生物在螯合二价阳离子时表现出大的19F核磁共振化学位移,可以准确确定游离Ca2+浓度,不受常见干扰因素如游离Mg2+浓度、pH或其他二价离子的影响(Smith et al., 1983)。

癌症研究中的荧光成像

基于双三氟乙酰胺的化合物,如双(二吡咯)锌(II)配合物,用于研究癌症的荧光成像。这些化合物在生物素靶向聚合物基质中,克服了水溶性问题,并在癌细胞溶酶体中提供明亮的荧光信号。这种特异性对于区分癌细胞和非癌细胞尤为有用(Karges et al., 2019)。

新型化合物的开发

配位化学研究导致使用双(三氟乙酰胺)创造新的氟碳衍生物。例如,1,3-双(溴甲基)-2-氟苯与双(三氟乙酰胺)反应产生新的[3.3]-m-环戊烷,可用于创建用于络合金属离子的大环结构,展示19F核磁共振共振的位移,并提供关于金属离子相互作用的见解(Plenio et al., 1997)。

液体通气研究

在医学研究中,类似双三氟乙酰胺的全氟碳液体,如全氟双(1,4-异丙氧基)丁烷(Caroxin-D),已被用于灵长类动物的液体通气研究。研究表明,灵长类动物可以成功地用这些液体通气,没有明显的有害影响,尽管少量氟碳会在组织中保留较长时间。这项研究有助于了解氟碳液体在呼吸治疗中的潜力(Modell et al., 1976)。

有机合成中的亲电氟化

双三氟乙酰胺衍生物被用于亲电氟化,这是有机氟化合物合成中的一个重要领域。这些化合物为有机分子引入氟提供了一条简单的途径,扩展了合成化学的范围,促进了新材料和药物的开发(Singh & Shreeve, 2004)。

气相色谱和质谱

在分析化学中,三氟乙酰胺双衍生物,如N,O-双(三甲基硅基)三氟乙酰胺(BSTFA),被用作衍生试剂。它们对气相色谱和质谱特别有效,有助于分析类似核酸碱基和雌激素的化合物。然而,由于可能转化衍生物,使用时必须小心,突显了对精确分析技术的需求 (Sethi et al., 1983)。

绿色化学中的离子液体

绿色化学研究涉及开发带有基于氟磺酰衍生物的阴离子的离子液体,包括与三氟乙酰胺相关的化合物。这些离子液体具有改进的热物理性质,被用于燃料油的萃取脱硫等应用研究,有助于环境可持续实践 (Gouveia et al., 2017)。

环境影响研究

有机氟化合物的广泛使用,如三氟乙酰胺及其衍生物,引发了对它们的环境影响的疑问。关于这些化合物的命运和影响的研究,特别是它们对脱氟的抵抗性和全氟烷基取代基的生物活性,对评估它们的环境足迹至关重要 (Key et al., 1997)。

未来方向

性质

IUPAC Name |

2,2,2-trifluoro-N-(2,2,2-trifluoroacetyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HF6NO2/c5-3(6,7)1(12)11-2(13)4(8,9)10/h(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMQVFHZSXKJCIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)NC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HF6NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193674 | |

| Record name | Perfluorodiacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide | |

CAS RN |

407-24-9 | |

| Record name | Bis(trifluoroacetyl)imide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=407-24-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000407249 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Perfluorodiacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-N-(trifluoroacetyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.348 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

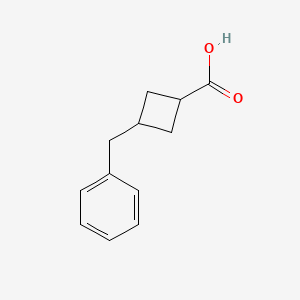

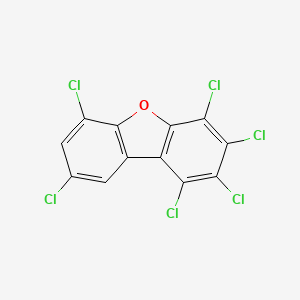

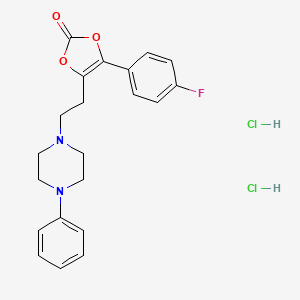

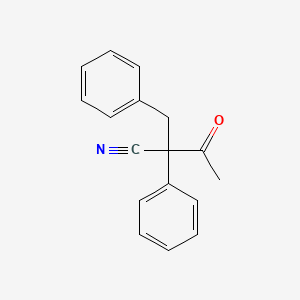

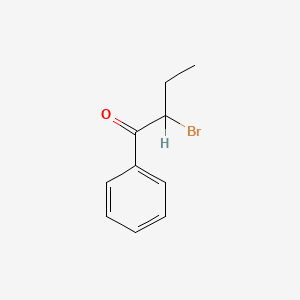

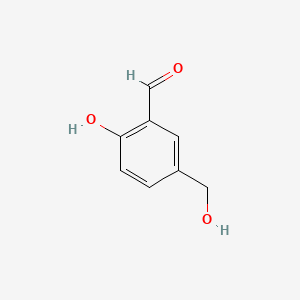

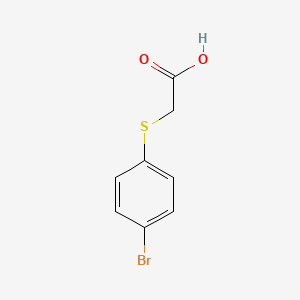

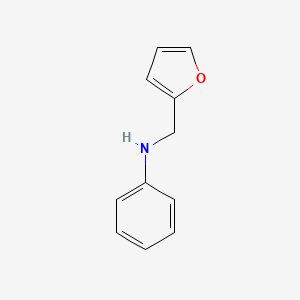

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。